molecular formula C21H22O2S B14664223 alpha-((2-Naphthylsulfinyl)methyl)-alpha-propylbenzyl alcohol CAS No. 38226-52-7

alpha-((2-Naphthylsulfinyl)methyl)-alpha-propylbenzyl alcohol

Cat. No.: B14664223
CAS No.: 38226-52-7
M. Wt: 338.5 g/mol
InChI Key: FIEKQZAYJXUTCG-UHFFFAOYSA-N
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Description

Alpha-((2-Naphthylsulfinyl)methyl)-alpha-propylbenzyl alcohol is a complex organic compound characterized by the presence of a naphthylsulfinyl group attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((2-Naphthylsulfinyl)methyl)-alpha-propylbenzyl alcohol typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthylsulfinyl chloride with a suitable benzyl alcohol derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfinyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-((2-Naphthylsulfinyl)methyl)-alpha-propylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The benzyl alcohol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or tosylates can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzyl alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Alpha-((2-Naphthylsulfinyl)methyl)-alpha-propylbenzyl alcohol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-((2-Naphthylsulfinyl)methyl)-alpha-propylbenzyl alcohol involves its interaction with specific molecular targets. The sulfinyl group can engage in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-((2-Naphthylsulfinyl)methyl)-alpha-methylbenzyl alcohol
  • Alpha-((2-Naphthylsulfinyl)methyl)-alpha-ethylbenzyl alcohol

Uniqueness

Alpha-((2-Naphth

Properties

CAS No.

38226-52-7

Molecular Formula

C21H22O2S

Molecular Weight

338.5 g/mol

IUPAC Name

1-naphthalen-2-ylsulfinyl-2-phenylpentan-2-ol

InChI

InChI=1S/C21H22O2S/c1-2-14-21(22,19-10-4-3-5-11-19)16-24(23)20-13-12-17-8-6-7-9-18(17)15-20/h3-13,15,22H,2,14,16H2,1H3

InChI Key

FIEKQZAYJXUTCG-UHFFFAOYSA-N

Canonical SMILES

CCCC(CS(=O)C1=CC2=CC=CC=C2C=C1)(C3=CC=CC=C3)O

Origin of Product

United States

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